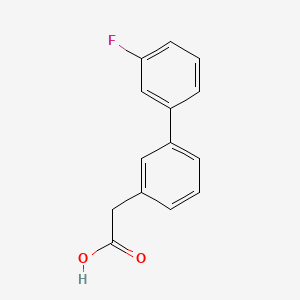

(3'-Fluoro-biphenyl-3-yl)-acetic acid

Description

BenchChem offers high-quality (3'-Fluoro-biphenyl-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3'-Fluoro-biphenyl-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMCIAQLNFOHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362613 | |

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-86-4 | |

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: (3'-Fluoro-biphenyl-3-yl)-acetic acid

Executive Summary

Target Molecule: (3'-Fluoro-biphenyl-3-yl)-acetic acid Chemical Class: Fluorinated Biaryl Acetic Acid (NSAID Scaffold) Primary Application: Pharmaceutical intermediate; structural analog of Felbinac and Flurbiprofen.

This technical guide details the robust synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. While direct coupling of carboxylic acids is possible, this protocol utilizes a Protection-Coupling-Deprotection strategy. This route is selected for its high reliability, ease of purification, and "self-validating" nature, as the intermediate ester provides a distinct analytical handle (TLC/NMR) that prevents the ambiguity often seen when analyzing crude carboxylic acid mixtures.

The core transformation relies on the Suzuki-Miyaura Cross-Coupling , a Nobel Prize-winning methodology chosen for its tolerance of the fluorine substituent and high regioselectivity.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the biaryl bond. By severing the C1-C1' bond, we identify two commercially stable precursors: an aryl boronic acid and an aryl halide.

Strategic Logic

-

Fluorine Placement: The fluorine atom is pre-installed on the boronic acid fragment to avoid late-stage fluorination, which is often non-selective.

-

Acid Masking: The acetic acid moiety is masked as a methyl ester. Free carboxylic acids can poison Palladium catalysts by forming unreactive carboxylate complexes, lowering turnover frequency (TOF).

Figure 1: Retrosynthetic logic separating the target into a boronic acid nucleophile and a protected aryl halide electrophile.

Part 2: Detailed Experimental Protocol

Phase 1: Methyl Ester Protection

Objective: Convert 3-bromophenylacetic acid to methyl 2-(3-bromophenyl)acetate to prevent catalyst poisoning.

Reagents:

-

3-Bromophenylacetic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric acid (

, cat. 0.1 equiv)

Protocol:

-

Dissolve 3-bromophenylacetic acid (e.g., 10.0 g) in anhydrous Methanol (100 mL).

-

Add concentrated

(0.5 mL) dropwise. -

Reflux at 65°C for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). The product will move higher (less polar) than the starting acid.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

(to remove trace acid), then Brine. Dry over -

Validation: 1H NMR should show a sharp singlet at ~3.7 ppm (

).

Phase 2: Suzuki-Miyaura Coupling (The Core)

Objective: Form the biaryl C-C bond.[1]

Reagents Table:

| Reagent | Role | Equivalents | Notes |

| Methyl 2-(3-bromophenyl)acetate | Electrophile | 1.0 | From Phase 1 |

| 3-Fluorophenylboronic acid | Nucleophile | 1.2 | Excess ensures conversion |

| Pd(dppf)Cl2 · DCM | Catalyst | 0.03 (3 mol%) | Robust, air-stable catalyst |

| K2CO3 (2M Aqueous) | Base | 3.0 | Activates boronic acid |

| 1,4-Dioxane | Solvent | N/A | 10 mL per gram of substrate |

Step-by-Step Protocol:

-

Inerting: Charge a 3-neck round bottom flask with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (3 mol%). Evacuate and backfill with Nitrogen (

) three times.-

Scientific Integrity Note: Oxygen must be excluded.

promotes homocoupling of the boronic acid and oxidizes the Phosphine ligands, killing the catalyst.

-

-

Solvation: Add degassed 1,4-Dioxane and 2M

solution via syringe. -

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring.

-

Time: Typically 4–12 hours.

-

Monitoring: TLC should show the disappearance of the bromide. The product will likely be fluorescent under UV (254 nm) due to the extended conjugation.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc and wash with water.[2]

-

Purification: Flash column chromatography (SiO2, Gradient 5%

15% EtOAc/Hexane). Isolate the Methyl (3'-fluoro-biphenyl-3-yl)-acetate .

Phase 3: Saponification (Deprotection)

Objective: Reveal the final carboxylic acid.

Protocol:

-

Dissolve the coupled ester in THF/Water (3:1).

-

Add Lithium Hydroxide (LiOH·H2O, 2.0 equiv).

-

Stir at Room Temperature for 2–4 hours.

-

Acidification: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid product should precipitate.

-

Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water if necessary.

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Part 4: Validation & Characterization (Self-Validating System)

To ensure the protocol was successful, the following analytical data must be verified. This constitutes the "Trustworthiness" pillar of the guide.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6 or CDCl3):

- 12.4 ppm: Broad singlet (COOH). If this is missing, hydrolysis is incomplete.

-

3.65 ppm: Singlet (2H,

- 7.0–7.6 ppm: Multiplet (8H, Aromatic). The coupling patterns will be complex due to F-H coupling.

-

19F NMR:

- ~ -113 ppm: Single peak. The presence of a single fluorine signal confirms the integrity of the fluoro-phenyl ring and the absence of defluorinated side products (a common issue if Pd/C hydrogenation is attempted).

Mass Spectrometry (MS)

-

ESI-MS (Negative Mode): Expect a peak at

Da.

Common Pitfalls & Troubleshooting

-

Problem: Low yield in coupling.

-

Cause: Inefficient degassing. Oxygen poisons the Pd(0) species.

-

Fix: Use "Freeze-Pump-Thaw" or vigorous Argon sparging for at least 20 minutes.

-

-

Problem: Product is an oil/sticky gum.

-

Cause: Residual solvent or impurities.

-

Fix: Triturate with cold Hexane or Pentane to induce crystallization.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[3] 3-Biphenyl-4'-fluoro-acetic acid Structure and Properties. Link

-

Lennon, I. C., et al. (2005).[2] Process for the synthesis of trifluorophenylacetic acids. US Patent 6,870,067.[2] Link

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Link

Sources

The Biological Frontier of Fluorinated Biphenyl Acetic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl acetic acid scaffold represents a cornerstone of modern medicinal chemistry, yielding compounds with significantly enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of this chemical class, with a primary focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. We dissect the critical structure-activity relationships (SAR) governed by fluorination patterns and provide detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling the rational design and efficient evaluation of next-generation fluorinated biphenyl acetic acid derivatives.

Introduction: The Strategic Value of Fluorination

Biphenyl acetic acid derivatives form the structural core of many non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of fluorine, an element with unique properties such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, has proven to be a powerful tactic in drug design.[1] Fluorination can profoundly influence a molecule's biological activity by:

-

Modulating Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, particularly against cytochrome P450 (CYP)-mediated oxidation, thereby prolonging the drug's half-life and therapeutic effect.[2][3]

-

Enhancing Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the aromatic rings, leading to more favorable interactions with target enzyme active sites.

-

Altering Physicochemical Properties: Fluorination impacts lipophilicity and acidity (pKa), which are critical determinants of a compound's absorption, distribution, and permeability.[1]

A well-known example illustrating these principles is Flurbiprofen, a fluorinated phenylalkanoic acid NSAID, whose efficacy is tied to these fluorine-imparted characteristics.[4][5][6] This guide will focus on the broader class of fluorinated biphenyl acetic acids, exploring the mechanistic basis of their activity and the empirical methods used for their characterization.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism by which fluorinated biphenyl acetic acids exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes, also known as prostaglandin H synthases, catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][8][9]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][6][10]

Most traditional NSAIDs, including many fluorinated biphenyl acetic acids, are non-selective inhibitors, targeting both COX-1 and COX-2.[4][6] While inhibition of COX-2 is responsible for the desired therapeutic effects, the concurrent inhibition of COX-1 can lead to common side effects like gastrointestinal irritation and renal toxicity.[4][9][10] Consequently, a major goal in modern drug discovery is the development of selective COX-2 inhibitors to minimize these adverse effects.

// Nodes membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aa [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

cox1 [label="COX-1 (Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2 (Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

inhibitor [label="Fluorinated Biphenyl\nAcetic Acids", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1];

pgh2_1 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; pgh2_2 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#FFFFFF", fontcolor="#202124"];

pgs_phys [label="Physiological\nProstaglandins", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1]; pgs_inflam [label="Inflammatory\nProstaglandins", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1];

// Edges membrane -> pla2 [label=" Cell Injury/Stimuli"]; pla2 -> aa;

aa -> cox1; aa -> cox2;

inhibitor -> cox1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; inhibitor -> cox2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

cox1 -> pgh2_1; cox2 -> pgh2_2;

pgh2_1 -> pgs_phys [label=" GI Protection,\n Platelet Aggregation,\n Renal Function"]; pgh2_2 -> pgs_inflam [label=" Inflammation,\n Pain, Fever"]; } end_dot Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Structure-Activity Relationships (SAR)

The biological activity and COX-1/COX-2 selectivity of biphenyl acetic acids are highly dependent on their substitution patterns. Fluorination, in particular, plays a critical role.

-

Position of Fluorine: The placement of fluorine on the biphenyl rings can dramatically alter inhibitory potency and selectivity. Studies on related scaffolds have shown that substitution at the para-position of a phenyl ring can enhance COX-2 selectivity.[8] For example, blocking the 4'-position of flurbiprofen with fluorine was shown to prevent metabolic oxidation at that site, a key step in its breakdown.[3]

-

Number of Fluorine Atoms: Increasing the number of fluorine substituents can enhance lipophilicity and cell permeability, but may also affect binding conformations. The goal is to achieve an optimal balance that maximizes target engagement while maintaining favorable drug-like properties.

-

Acetic Acid Moiety: The carboxylic acid group is crucial for activity, typically forming key interactions (e.g., salt bridges) within the COX active site.

Table 1: Illustrative SAR Data for COX Inhibition (Hypothetical Data for Demonstration)

| Compound ID | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| BAA-01 | Unsubstituted | 15.2 | 8.5 | 1.79 |

| BAA-F1 | 4'-Fluoro | 10.8 | 1.2 | 9.00 |

| BAA-F2 | 2'-Fluoro | 12.5 | 5.6 | 2.23 |

| BAA-F3 | 3',4'-Difluoro | 9.7 | 0.8 | 12.13 |

| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 |

This table presents hypothetical data to illustrate SAR principles. Actual values must be determined experimentally.

Experimental Evaluation Workflow

A robust and logical screening cascade is essential for identifying and characterizing promising drug candidates. The workflow typically progresses from high-throughput in vitro assays to more complex cell-based and in vivo models.

// Nodes start [label="Compound Library\n(Fluorinated Biphenyl Acetic Acids)", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="Primary Screen:\nIn Vitro COX-1/COX-2\nEnzyme Inhibition Assay", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellbased [label="Secondary Screen:\nCell-Based PGE₂ Assay", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="Tertiary Screen:\nIn Vivo Anti-Inflammatory Model\n(Carrageenan-Induced Paw Edema)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; adme [label="Lead Optimization:\nADME/Tox Profiling", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; finish [label="Preclinical Candidate", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> invitro [label="Determine IC₅₀"]; invitro -> cellbased [label="Confirm Cellular Potency\n& Permeability"]; cellbased -> invivo [label="Evaluate In Vivo Efficacy"]; invivo -> adme [label="Assess Drug-like\nProperties"]; adme -> finish; } end_dot Caption: Drug Discovery Workflow for Anti-Inflammatory Agents.

Key Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes. This assay directly measures the compound's ability to block the enzyme's catalytic activity.[11][12]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13] Alternatively, enzyme immunoassay (EIA) kits can be used to quantify the prostaglandin product (e.g., PGF2α) after stopping the reaction.[14][15]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the buffer.

-

Prepare a solution of heme cofactor.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a colorimetric substrate solution (e.g., TMPD).

-

Dissolve test compounds and a reference standard (e.g., Indomethacin) in DMSO to create stock solutions, then prepare serial dilutions.

-

-

Assay Setup (96-well plate):

-

Add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of heme to all wells.

-

For inhibitor wells, add 10 µL of the test compound dilution. For control wells (100% activity), add 10 µL of DMSO vehicle.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Incubation: Incubate the plate for 5-10 minutes at 37°C.[15]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Detection:

-

Immediately add 20 µL of the colorimetric substrate solution.

-

Read the absorbance at 590 nm over a 5-minute period using a microplate reader. The rate of color change is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

Objective: To measure the ability of a test compound to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a whole-cell system. This assay confirms cellular activity and permeability.

Principle: Cells (e.g., monocytes or macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production. The amount of PGE₂ released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16]

Step-by-Step Methodology:

-

Cell Culture: Plate human monocytes or a similar cell line in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a reference standard for 1 hour.

-

Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells (except for the unstimulated control) to induce COX-2 and subsequent PGE₂ production.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted PGE₂.[17]

-

PGE₂ Quantification (ELISA):

-

Use a commercial PGE₂ ELISA kit, following the manufacturer's instructions.[18]

-

Briefly, the supernatant is added to a microplate pre-coated with an anti-PGE₂ antibody.

-

A PGE₂-horseradish peroxidase (HRP) conjugate is added, which competes with the PGE₂ in the sample for antibody binding sites.

-

After washing away unbound components, a substrate solution is added. The resulting color is inversely proportional to the amount of PGE₂ in the sample.

-

Read the absorbance at 450 nm and calculate the PGE₂ concentration based on a standard curve.[18]

-

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory efficacy of a test compound in a live animal model.[19]

Principle: Carrageenan, a potent inflammatory agent, is injected into the paw of a rodent, inducing a localized, measurable inflammatory response (edema or swelling).[20] The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control group is a measure of its anti-inflammatory activity.[21][22][23]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

-

Grouping and Dosing:

-

Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

-

-

Baseline Measurement: One hour after dosing, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.[21]

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[20][21]

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[21]

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

-

Conclusion and Future Directions

Fluorinated biphenyl acetic acids remain a highly valuable and versatile class of compounds in the pursuit of potent and safe anti-inflammatory agents. Their biological activity is primarily driven by the inhibition of COX enzymes, a mechanism that can be finely tuned through strategic fluorination to enhance potency and improve COX-2 selectivity. The systematic application of the in vitro and in vivo protocols detailed in this guide provides a clear and validated pathway for identifying lead candidates and advancing them through the drug discovery pipeline. Future research will likely focus on achieving greater COX-2 selectivity, exploring novel therapeutic applications beyond inflammation (e.g., oncology), and further optimizing pharmacokinetic profiles to create safer and more effective medicines.

References

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

What is the mechanism of Flurbiprofen Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Clinical Profile: Flurbiprofen USP. (n.d.). GlobalRx. Retrieved from [Link]

-

What is the mechanism of Flurbiprofen? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

What is the mechanism of Flurbiprofen Axetil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? (n.d.). R Discovery. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Link. Retrieved from [Link]

-

Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. (2015, August 11). Research Repository UCD. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half. (n.d.). Research Repository UCD. Retrieved from [Link]

-

4.7. Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. (n.d.). OpenMETU. Retrieved from [Link]

-

COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (n.d.). Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

-

Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. (2019, January 16). PubMed. Retrieved from [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved from [Link]

-

Targeted Fluorination of a Nonsteroidal Anti-inflammatory Drug to Prolong Metabolic Half-Life. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved from [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6). The Pharma Innovation Journal. Retrieved from [Link]

-

Human Prostaglandin E2 (PGE2) Elisa kit. (n.d.). AMSBIO. Retrieved from [Link]

-

2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved from [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega. Retrieved from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (n.d.). SciSpace. Retrieved from [Link]

-

Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life [researchrepository.ucd.ie]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 5. Articles [globalrx.com]

- 6. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. brieflands.com [brieflands.com]

- 9. scispace.com [scispace.com]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. japer.in [japer.in]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. revvity.com [revvity.com]

- 17. file.elabscience.com [file.elabscience.com]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. inotiv.com [inotiv.com]

- 23. criver.com [criver.com]

Navigating the Solubility Landscape of (3'-Fluoro-biphenyl-3-yl)-acetic Acid: A Technical Guide for Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Biphenyl Derivative

(3'-Fluoro-biphenyl-3-yl)-acetic acid, a structurally intriguing molecule, stands at the intersection of several key pharmacophores: a biphenyl core, a carboxylic acid moiety, and a fluorine substituent. This unique combination suggests a wide range of potential applications in medicinal chemistry and drug development, from anti-inflammatory agents to metabolic regulators. However, realizing this therapeutic potential is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (3'-Fluoro-biphenyl-3-yl)-acetic acid in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for advancing the development of this and structurally related compounds.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of direct experimental data for (3'-Fluoro-biphenyl-3-yl)-acetic acid, a robust theoretical solubility profile can be constructed by dissecting the molecule into its constituent functional groups and considering their known behaviors.

The Biphenyl Core: A Lipophilic Foundation

The biphenyl scaffold, consisting of two connected phenyl rings, is inherently nonpolar and hydrophobic.[1] As a general rule, "like dissolves like," meaning biphenyl itself exhibits good solubility in a variety of nonpolar and moderately polar organic solvents.[1] This characteristic is largely driven by van der Waals interactions between the biphenyl structure and the solvent molecules. Consequently, the biphenyl core of our target molecule will contribute significantly to its solubility in solvents such as toluene, diethyl ether, and dichloromethane.

The Carboxylic Acid Group: A Polar, Protic Influencer

The presence of the acetic acid moiety introduces a highly polar and protic functional group capable of acting as both a hydrogen bond donor and acceptor. This dramatically influences the molecule's solubility profile. In protic solvents like alcohols (e.g., methanol, ethanol), the carboxylic acid group can form strong hydrogen bonds, enhancing solubility. In aprotic polar solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide), it can still participate in dipole-dipole interactions.[2]

Furthermore, the acidic nature of the carboxylic acid group means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[3] While this guide focuses on organic solvents, it is a critical consideration for any potential aqueous formulations or physiological environments.

The Fluorine Substituent: A Subtle but Significant Modulator

The introduction of a fluorine atom can have a multifaceted impact on a molecule's physicochemical properties, including its solubility. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, affecting its pKa and dipole moment.[4] While often considered to increase lipophilicity, the effect of fluorine on solubility is not always straightforward and can be context-dependent.[5][6] In some cases, fluorine substitution can lead to increased aqueous solubility.[7] The C-F bond is stronger than a C-H bond, which can enhance metabolic stability, a desirable trait in drug candidates.[4] For (3'-Fluoro-biphenyl-3-yl)-acetic acid, the fluorine atom is expected to subtly modulate the overall polarity and crystal lattice energy of the solid, thereby influencing its interaction with different solvents.

Predictive Summary

Based on this analysis, we can predict the following general solubility trends for (3'-Fluoro-biphenyl-3-yl)-acetic acid:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like alcohols, due to the strong interactions with the carboxylic acid group.

-

Moderate Solubility: In moderately polar solvents such as ethyl acetate and acetone, where a balance of polar and nonpolar interactions can be achieved.

-

Low Solubility: In nonpolar solvents like hexane and cyclohexane, where the polar carboxylic acid group will significantly hinder dissolution.

Experimental Determination of Solubility: A Rigorous Protocol

A precise understanding of solubility requires empirical determination. The following is a detailed, self-validating protocol for determining the equilibrium solubility of (3'-Fluoro-biphenyl-3-yl)-acetic acid in a range of organic solvents. This method is based on the shake-flask method, a widely accepted standard for solubility measurement.[8]

Experimental Workflow Diagram

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. Cycloaliphatic Quaternary Ammonium Functionalized Poly(oxindole biphenyl) Based Anion-Exchange Membranes for Water Electrolysis: Stability and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Navigating the Chemical Landscape of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic Acid: A Technical Guide for Researchers

Disclaimer: Initial research into the specific compound (3'-Fluoro-biphenyl-3-yl)-acetic acid revealed a significant lack of available technical data in the public domain, including its physicochemical properties, established synthesis protocols, and biological activity. To provide a comprehensive and scientifically grounded technical guide, this document will focus on the closely related and commercially available isomer, (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid . While the core biphenyl acetic acid structure is shared, it is crucial for researchers to acknowledge that the positional difference of the fluorine atom will invariably influence the molecule's specific chemical and biological characteristics. This guide is intended to serve as a robust resource for researchers, scientists, and drug development professionals working with fluorinated biphenyl acetic acid derivatives.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Biphenyl acetic acid derivatives, a well-established class of compounds, have a rich history in drug discovery, with many exhibiting potent anti-inflammatory, analgesic, and other therapeutic properties. The convergence of these two areas, in the form of fluorinated biphenyl acetic acids, presents a promising frontier for the development of novel chemical probes and therapeutic agents. This guide provides an in-depth technical overview of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, a representative member of this class, covering its synthesis, potential biological activities, and key experimental protocols.

Physicochemical Properties

A thorough understanding of a research chemical's physicochemical properties is fundamental to its application in experimental settings. For (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, these properties dictate its solubility, handling, and formulation for in vitro and in vivo studies.

| Property | Value | Source |

| CAS Number | 327107-49-3 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| IUPAC Name | 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid | [2] |

| Canonical SMILES | O=C(O)CC1=CC=CC(C2=CC=C(F)C=C2)=C1 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to have low aqueous solubility; soluble in organic solvents like DMSO and DMF. | [3] |

Synthesis of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic Acid

The synthesis of substituted biphenyl acetic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

A plausible and efficient synthetic route to (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid involves the Suzuki-Miyaura coupling of (3-(carboxymethyl)phenyl)boronic acid with 1-fluoro-4-iodobenzene.

Caption: General workflow for the synthesis of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-(carboxymethyl)phenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid.

Potential Biological Activities and Mechanism of Action

The introduction of a fluorine atom can modulate the potency and selectivity of COX inhibition. Furthermore, fluorinated biphenyls have been investigated for a range of other biological activities, including anticancer and antimicrobial properties.

Workflow for Biological Evaluation

For a novel chemical entity like (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, a systematic approach to biological evaluation is crucial. The following workflow outlines a general strategy for screening and characterizing its potential therapeutic activities.

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] Its ability to forge connections between sp2-hybridized carbon atoms, such as those in aromatic rings, makes it exceptionally well-suited for the construction of biaryl scaffolds, a common motif in biologically active compounds.

This application note provides a detailed, field-proven experimental protocol for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid, a valuable building block in medicinal chemistry. The presence of the fluoro-biphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will delve into the practical aspects of the synthesis, the rationale behind the chosen conditions, and the underlying mechanistic principles of the Suzuki coupling reaction.

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocol

This protocol outlines the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid from (3-bromophenyl)acetic acid and (3-fluorophenyl)boronic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier |

| (3-bromophenyl)acetic acid | C₈H₇BrO₂ | 215.05 | 5.0 | 1.0 | Sigma-Aldrich |

| (3-fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 6.0 | 1.2 | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 | 0.03 | Strem Chemicals |

| Potassium phosphate (tribasic) | K₃PO₄ | 212.27 | 15.0 | 3.0 | Fisher Scientific |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - | Acros Organics |

| Deionized Water | H₂O | 18.02 | 10 mL | - | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware

-

Rotary evaporator

-

pH meter or pH paper

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

Procedure

1. Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add (3-bromophenyl)acetic acid (1.075 g, 5.0 mmol), (3-fluorophenyl)boronic acid (0.839 g, 6.0 mmol), and potassium phosphate (3.18 g, 15.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

2. Addition of Catalyst and Solvents:

-

Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

-

Add anhydrous 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask via syringe.

3. Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Work-up and Extraction:

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).

-

Combine the filtrates and transfer to a 500 mL separatory funnel.

-

Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake the funnel and allow the layers to separate.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, making it soluble in the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine all the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product, a solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield

Yields for similar Suzuki coupling reactions to form fluorinated biphenyl derivatives typically range from 70% to 95%.[3]

Mechanism & Rationale: A Deeper Dive into the "How" and "Why"

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Caption: Catalytic cycle of the Suzuki coupling reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, (3-bromophenyl)acetic acid, to the active Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4] For this synthesis, an aryl bromide is chosen as it offers a good balance of reactivity and stability.

2. Transmetalation: This is the key bond-forming step where the organic group from the organoboron compound is transferred to the palladium center. The organoborane, (3-fluorophenyl)boronic acid, is activated by a base. The base, in this case, potassium phosphate (K₃PO₄), reacts with the boronic acid to form a more nucleophilic borate species.[5] This borate then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of a relatively strong inorganic base like K₃PO₄ is crucial for efficient activation of the boronic acid.

3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the aryl from the halide and the aryl from the boronic acid) are coupled to form the desired biphenyl product, (3'-Fluoro-biphenyl-3-yl)-acetic acid. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Rationale for Reagent and Condition Selection:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.[6]

-

Base (K₃PO₄): Potassium phosphate is an effective base for activating the boronic acid and promoting the transmetalation step. Its use in an aqueous/organic solvent system is well-established.[3]

-

Solvent (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is frequently employed in Suzuki couplings.[7] Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

-

Temperature (80-100 °C): Heating the reaction mixture accelerates the rate of all steps in the catalytic cycle, particularly the often rate-limiting oxidative addition. This temperature range is a good starting point to ensure a reasonable reaction time without causing significant degradation of the reactants or catalyst.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

(3-bromophenyl)acetic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

(3-fluorophenyl)boronic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area.[6]

-

Tetrakis(triphenylphosphine)palladium(0): This is a precious metal catalyst and should be handled with care to avoid waste. It is an irritant.

-

Potassium Phosphate (tribasic): Can cause skin and eye irritation.

-

1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle in a fume hood.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored properly under inert atmosphere. |

| Insufficiently anhydrous solvent | Use freshly distilled or commercially available anhydrous dioxane. | |

| Ineffective base | Ensure the base is dry and of high purity. | |

| Formation of homocoupling byproducts | Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |

| High catalyst loading | Reduce the amount of palladium catalyst. | |

| Difficulty in purification | Incomplete reaction | Monitor the reaction closely by TLC or HPLC to ensure full conversion of starting materials. |

| Inappropriate recrystallization solvent | Experiment with different solvent systems for recrystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. By carefully following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently prepare this valuable compound for their drug discovery and development programs. The versatility of the Suzuki coupling allows for the potential adaptation of this protocol to synthesize a wide range of other biaryl derivatives.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 589-590.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

- Matos, K.; Soderquist, J. A. Alkyl- and Arylboronic Acids and Their Derivatives. In Science of Synthesis; Thieme: Stuttgart, 2004; Vol. 6, pp 135–251.

-

PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023 , 13, 21865-21915. [Link]

- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 2011, 67(35), 6543-6550.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017 , 22(3), 389. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 2023 , 13, 21865-21915. [Link]

- Suzuki, A. Angew. Chem. Int. Ed.2011, 50, 6722-6737.

- Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett.1979, 20, 3437-3440.

-

Sdfine. 4-bromophenylacetic acid Safety Data Sheet. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh Chem2017 , 148, 7–22. [Link]

Sources

purification of (3'-Fluoro-biphenyl-3-yl)-acetic acid by column chromatography

Application Note: Optimized Chromatographic Isolation of (3'-Fluoro-biphenyl-3-yl)-acetic acid

Abstract & Scientific Context

(3'-Fluoro-biphenyl-3-yl)-acetic acid is a representative biaryl alkanoic acid, a structural class frequently encountered in medicinal chemistry (e.g., Flurbiprofen analogs) and material science. The purification of this compound presents a dual challenge: the lipophilic biphenyl core requires non-polar elution strength, while the free carboxylic acid moiety (

This guide provides a validated protocol for the purification of this specific intermediate, utilizing Acid-Modified Normal Phase Chromatography to suppress ionization and ensure sharp peak shape.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Target Molecule: (3'-Fluoro-biphenyl-3-yl)-acetic acid

-

Molecular Weight: ~230.2 g/mol

-

Predicted

: 4.2 – 4.5 (Carboxylic acid) -

Solubility: High in EtOAc, DCM, MeOH; Low in Hexanes, Water (acidic pH).

-

UV Absorption: Strong absorption at 254 nm (Biphenyl conjugation).

Pre-Chromatographic Workup (The "Trust" Step)

Scientific Integrity Note: Chromatography should never be the first line of defense against bulk impurities. A robust acid-base extraction significantly reduces the mass load on the column.

Protocol: Acid-Base Enrichment

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Extraction (Removal of Neutrals): Extract the organic layer with 0.5 M NaOH (3x).

-

Wash: Wash the combined aqueous aqueous layer once with fresh EtOAc to remove entrained neutrals.

-

Acidification (Recovery): Cool the aqueous layer on ice and acidify to pH ~2 using 1 M HCl .

-

Observation: The product should precipitate or form an oil as it returns to its protonated, lipophilic form (

).

-

-

Final Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry over

, filter, and concentrate.-

Result: This enriched residue is the input for the column chromatography steps below.

-

Method A: Normal Phase Flash Chromatography (Primary)

Objective: Bulk purification (gram scale). Challenge: Silanol interaction causing peak tailing. Solution: Mobile phase acidification.

Materials

-

Stationary Phase: Irregular Silica Gel 60 (

). -

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Acetic Acid (AcOH) .

-

Note: The acetic acid is critical. It keeps the target molecule protonated, preventing it from acting as a Lewis base toward the silica silanols.

-

Step-by-Step Protocol

-

Column Equilibration: Flush the column with 3 Column Volumes (CV) of 95% A / 5% B .

-

Why: This saturates the silica surface with the acetic acid modifier before the sample arrives.

-

-

Sample Loading (Dry Load):

-

Dissolve the enriched residue in a minimal amount of DCM/MeOH.

-

Add Celite 545 (ratio 1:2 sample:Celite) or Silica.

-

Evaporate solvent under vacuum until a free-flowing powder remains.

-

Reasoning: Liquid loading of carboxylic acids often leads to broad bands. Dry loading ensures a tight initial band.

-

-

Elution Gradient:

-

Flow Rate: 30-40 mL/min (for a 40g column).

-

Detection: UV 254 nm (primary) and 280 nm.

-

| Time (CV) | % Solvent B (EtOAc + 1% AcOH) | Mechanism/Action |

| 0 - 2 | 5% | Elution of non-polar impurities |

| 2 - 5 | 5% | Linear Gradient |

| 5 - 12 | 20% | Product Elution Window |

| 12 - 15 | 40% | Flush polar debris |

-

Post-Run: Pool fractions containing the product. Co-evaporate with toluene or heptane to help remove trace acetic acid during concentration.

Method B: Reverse Phase Preparative HPLC (High Purity)

Objective: Final polishing (>99% purity) for biological assays. Stationary Phase: C18 (Octadecylsilane).

Protocol:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Rationale: The biphenyl core binds strongly to C18. The acidic modifier ensures the acid moiety remains protonated (

), increasing retention and sharpening the peak shape compared to neutral pH where it would ionize and elute in the void volume.

Visualization of Workflow & Mechanism

Figure 1: Purification Logic Flow

Caption: Logical workflow for the isolation of acidic biphenyl derivatives, prioritizing workup before chromatography.

Figure 2: The "Acid Modifier" Mechanism

Caption: Mechanistic role of Acetic Acid (Modifier). It protonates the target, preventing ionic interaction with silica silanols.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Insufficient acid modifier. | Increase AcOH to 2% in Mobile Phase B. |

| Fronting Peaks | Column overload. | Switch to higher capacity column or use Dry Loading. |

| Co-elution | Impurity has similar polarity. | Switch solvent system to DCM / Methanol (95:5) + 0.5% AcOH. |

| Product "Missing" | Product stuck on column. | Flush with 10% Methanol in DCM + 1% AcOH to strip the column. |

References

-

Teledyne ISCO. (2012).[3] Flash Chromatography of Acidic Compounds.[4] Application Note AN88. Link(Note: General reference for loading techniques and acid modifiers).

-

Williams, R. (n.d.). pKa Data for Organic Acids.[5][6] Organic Chemistry Data. Link

-

Biotage. (2017).[7] Strategies for Flash Purification of Carboxylic Acids. The Flash Purification Blog. Link

Sources

- 1. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Chromatography [chem.rochester.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. m.youtube.com [m.youtube.com]

Application Note: A Validated RP-HPLC Method for Purity Assessment of (3'-Fluoro-biphenyl-3-yl)-acetic acid

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for (3'-Fluoro-biphenyl-3-yl)-acetic acid, a key intermediate in pharmaceutical development. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in regulated environments. We provide a comprehensive guide covering the scientific rationale for method development, step-by-step protocols for execution, system suitability criteria to ensure operational integrity, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

(3'-Fluoro-biphenyl-3-yl)-acetic acid is a biphenyl carboxylic acid derivative. The accurate assessment of its purity is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] High-performance liquid chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3]

Causality Behind Experimental Choices:

-

Chromatographic Mode (Reversed-Phase): The analyte possesses a non-polar biphenyl core and a polar carboxylic acid group, making it ideally suited for reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[1][4]

-

Stationary Phase (C18): An octadecylsilane (C18) stationary phase is selected for its strong hydrophobic retention of the biphenyl structure, providing excellent separation from more polar or less retained impurities.

-

Mobile Phase Composition: The mobile phase consists of acetonitrile and water, with trifluoroacetic acid (TFA) as a modifier.

-

Acetonitrile: Chosen for its low viscosity and UV transparency, enabling efficient chromatography and sensitive detection.

-

pH Control: The analyte is a carboxylic acid with an estimated pKa between 4 and 5. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be kept at least 1.5-2 units below the pKa.[5] The addition of 0.1% TFA to the mobile phase lowers the pH to approximately 2-3, fully suppressing the ionization of the carboxylic acid group and ensuring it is analyzed in its neutral, more retained form.

-

-

Detection (UV Absorbance): The biphenyl chromophore in the molecule exhibits strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector scan reveals a maximum absorbance around 254 nm, which is selected to ensure high sensitivity for both the main component and potential impurities.[6]

Analytical Method Protocol

This section details the equipment, reagents, and specific conditions for the HPLC analysis.

Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q®)

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

(3'-Fluoro-biphenyl-3-yl)-acetic acid Reference Standard (RS), of known purity.

-

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% (v/v) TFA |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |

| Elution Mode | Isocratic |

| Composition | 60% Mobile Phase B : 40% Mobile Phase A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

To prepare Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

For the isocratic run, premix Mobile Phase A and B in a 40:60 ratio, or use the pump's mixing capabilities.

-

-

Diluent Preparation:

-

Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This will serve as the diluent for all standards and samples.

-

-

Standard Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of (3'-Fluoro-biphenyl-3-yl)-acetic acid Reference Standard (RS) into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Sample Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the (3'-Fluoro-biphenyl-3-yl)-acetic acid sample to be tested into a 50 mL volumetric flask.

-

Follow steps 2-4 from the Standard Solution Preparation.

-

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[7][8] This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeias such as the USP.[4][9] A series of replicate injections of the Standard Solution are made to test the key performance parameters.

SST Protocol

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Inject the Standard Solution five (n=5) consecutive times.

-

Analyze the resulting chromatograms using the CDS to calculate the parameters listed in the table below.

Acceptance Criteria

The system is deemed suitable for analysis only if all the following criteria are met.

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. Higher values indicate better separation power.[10] |

| Repeatability (%RSD) | %RSD of peak area for n=5 injections ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |

Note: %RSD is the Percent Relative Standard Deviation.

Analytical Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11] The protocol described here follows the recommendations of the ICH Q2(R1) guideline.[12]

Validation Workflow

The following diagram illustrates the logical flow from method development through validation, ensuring a robust and reliable analytical procedure.

Caption: Logical workflow from Method Development to Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the experiments required for the validation of this purity method.

| Validation Parameter | Experimental Protocol | Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light). | The peak for (3'-Fluoro-biphenyl-3-yl)-acetic acid should be free from interference from blank/placebo. Peak purity analysis (via PDA) should pass. The method must resolve the main peak from degradation products. |

| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |

| Range | Confirmed by the linearity study. | The range is the interval between the upper and lower concentration levels that have been demonstrated to have acceptable linearity, accuracy, and precision. |

| Accuracy (Recovery) | Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |

| Precision | Repeatability (Intra-day): Analyze six individual sample preparations on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%. |

| Robustness | Intentionally vary critical method parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase Composition (±2% organic). | System suitability criteria must be met under all varied conditions. The results should not be significantly affected by the variations. |

Data Analysis and Purity Calculation

The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, using the area percent method.

Calculation:

% Purity = (Area_main_peak / Total_area_all_peaks) * 100

Ensure that peaks below a certain reporting threshold (e.g., 0.05%) are excluded from the calculation as per internal SOPs or regulatory filings.

Overall Analytical Workflow

The following diagram provides a high-level overview of the complete analytical process for a given sample.

Caption: High-level workflow for sample purity analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the purity assessment of (3'-Fluoro-biphenyl-3-yl)-acetic acid. The detailed protocols for method execution, system suitability, and validation provide a comprehensive framework for implementation in a quality control laboratory. This method is fit for its intended purpose of ensuring the quality and consistency of this important pharmaceutical intermediate.

References

-

Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Available at: [Link]

-

PharmaCores. (n.d.). HPLC analytical Method development: an overview. Available at: [Link]

-

U.S. Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Available at: [Link]

-

LCGC North America. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

-

ResearchGate. (2014). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Available at: [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available at: [Link]

-

Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

ResearchGate. (2004). (PDF) RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available at: [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

-

Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Available at: [Link]

-

Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

-

National Center for Biotechnology Information. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

-

SciSpace. (1984). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma.. Available at: [Link]

-

Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

-

SpringerLink. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Available at: [Link]

-

YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]

-

U.S. Food and Drug Administration. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

MDPI. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE·2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Available at: [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 3. HPLC Method development: an overview. [pharmacores.com]

- 4. usp.org [usp.org]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 9. support.waters.com [support.waters.com]

- 10. assayprism.com [assayprism.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

1H NMR and 13C NMR analysis of (3'-Fluoro-biphenyl-3-yl)-acetic acid

Application Note: Structural Elucidation and Spectral Assignment of (3'-Fluoro-biphenyl-3-yl)-acetic Acid

Introduction & Scope

(3'-Fluoro-biphenyl-3-yl)-acetic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated biaryl scaffolds used in medicinal chemistry. The structural validation of this compound presents unique challenges due to the biphenyl core , which creates complex aromatic overlapping, and the fluorine substituent , which induces significant spin-spin coupling (

This application note provides a standardized protocol for the complete NMR characterization of this molecule. It moves beyond simple peak listing to explain the causality of the spectral features, ensuring researchers can distinguish this specific isomer from its regioisomers (e.g., 2'-fluoro or 4'-fluoro analogs).

Experimental Protocol

To ensure reproducibility and resolution of the acidic proton and C-F coupling, strict adherence to the following solvent and acquisition parameters is required.

Solvent Selection

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3]

-

Reasoning: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents like

, leading to broad or invisible signals for the -COOH proton. DMSO-d6 disrupts these dimers, resulting in a sharp, distinct singlet around 12.0–13.0 ppm. Additionally, DMSO provides better solubility for the biphenyl core.

-

-

Alternative:

(Methanol-d4).-

Note: The acidic proton will exchange with deuterium and disappear from the 1H spectrum. Use only if checking for exchangeable protons.

-

Instrument Parameters

-

Field Strength: Minimum 400 MHz (1H) recommended to resolve second-order effects in the aromatic region.

-

13C Acquisition:

-

Relaxation Delay (

): Set to -

Causality: Quaternary carbons (C-F, C-COOH, and the biphenyl bridgeheads) have long

relaxation times. Insufficient delay will suppress these critical diagnostic peaks. -

Decoupling: Standard proton decoupling (

).[4] Note that Fluorine coupling will remain visible, which is desired for assignment.

-

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data processing to ensure high-fidelity results.

Figure 1: Optimized workflow for NMR acquisition of fluorinated biphenyl acids.

1H NMR Analysis (Proton Spectroscopy)